テトラフェニルシクロペンタジエノン

概要

説明

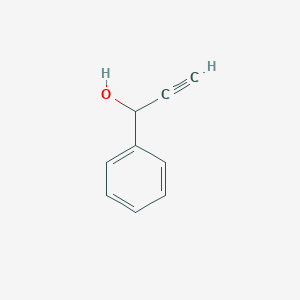

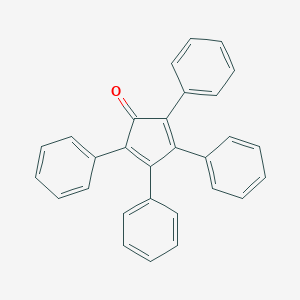

Tetraphenylcyclopentadienone (TPCP) is an organic compound that is widely used in scientific research due to its unique and versatile properties. It is a stable, crystalline compound with a molecular weight of 474.48 g/mol, and a melting point of 118-120°C. It is a white, crystalline solid with a characteristic odor and is soluble in most organic solvents. TPCP is a cyclic compound with four phenyl groups arranged in a cyclic structure, and it is the most widely used of the cyclopentadienones.

科学的研究の応用

誘導体の合成

テトラフェニルシクロペンタジエノンとその誘導体は、ナトリウムエトキシドを塩基として使用して、1,3-ジアリールプロパン-2-オンとベンジルを縮合させることで合成できます . この方法は、熟練していて、迅速であり、高い結果(最大95%)をもたらします .

線形ポリマーの生成

テトラフェニルシクロペンタジエノンの合成は、線形ポリマーの生成につながる可能性があります . これらのポリマーは、高い発光効率、良好な熱安定性を示す可能性があり、有機発光ダイオードに製造することができます .

有機ルミネッセンス

テトラフェニルシクロペンタジエノンは、光電子デバイスにおける動的コンポーネントとして広く研究されてきました . 発光ダイオードで使用できます および電界効果トランジスタ .

環状付加反応

テトラフェニルシクロペンタジエノンは、環状付加反応にも使用されてきました . これは、2つの不飽和分子(または同じ分子の部分)が水などの小さな分子を失って、環状化合物を形成する反応の一種です。

テトラフェニレン誘導体の合成

テトラフェニルシクロペンタジエノンは、テトラフェニレン誘導体の合成に使用できます . これらの誘導体は、興味深い化学的特性と、それらの芳香族性に関する議論に対する理論的関連性から、徹底的に調査されてきました <svg class="icon" height="16" p-id="1735" t="17092647

作用機序

Target of Action

Tetraphenylcyclopentadienone is an organic compound that primarily targets various organic and organometallic compounds . It serves as a building block in the synthesis of these compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. One key interaction is the Diels-Alder reaction, where the central ring of Tetraphenylcyclopentadienone acts as a diene . This reaction involves the sharing and redistribution of electrons, leading to the formation of new covalent bonds .

Biochemical Pathways

Tetraphenylcyclopentadienone affects the biochemical pathway of the Diels-Alder reaction . This reaction is a method of forming six-membered rings in organic chemistry, and it’s crucial in the synthesis of complex organic compounds . The compound’s interaction with this pathway can lead to the creation of graphene-like molecules, such as coronene .

Pharmacokinetics

It’s worth noting that the compound is a dark purple to black crystalline solid that is soluble in organic solvents , which can influence its distribution and interaction in a chemical reaction environment.

Result of Action

The result of Tetraphenylcyclopentadienone’s action is the formation of new organic compounds. For example, it can react with benzyne to produce 1,2,3,4-tetraphenylnaphthalene, and with diphenylacetylene to produce hexaphenylbenzene . These reactions demonstrate the compound’s ability to facilitate the synthesis of complex organic structures .

Action Environment

The action of Tetraphenylcyclopentadienone can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents can affect its reactivity . Additionally, the temperature can also play a role, as certain reactions involving Tetraphenylcyclopentadienone may require heat to proceed .

Safety and Hazards

将来の方向性

Tetraphenylcyclopentadienone is a precursor to graphene-like molecules, such as coronene . It has been used in the synthesis of novel tetraphenylene derivatives with three-dimensional topology . Its extraordinary geometric characteristics and promising chiral properties have renewed the interest of synthetic chemists to explore new synthetic strategies .

生化学分析

Biochemical Properties

Tetraphenylcyclopentadienone plays a significant role in biochemical reactions, particularly in Diels-Alder reactions where it acts as a diene . It interacts with various dienophiles to form complex organic structures. For instance, it reacts with benzyne to produce 1,2,3,4-tetraphenylnaphthalene and with diphenylacetylene to form hexaphenylbenzene . These interactions are crucial for the synthesis of graphene-like molecules and other complex organic compounds .

Cellular Effects

Tetraphenylcyclopentadienone influences various cellular processes, although detailed studies on its cellular effects are limited. It is known to participate in reactions that can affect cell signaling pathways and gene expression. The compound’s ability to form complex structures through Diels-Alder reactions suggests it could potentially influence cellular metabolism and other biochemical pathways .

Molecular Mechanism

At the molecular level, Tetraphenylcyclopentadienone exerts its effects through its role as a diene in Diels-Alder reactions . This involves the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules. The compound’s interactions with various dienophiles are facilitated by its planar and conjugated C₅O core, which allows for efficient electron delocalization and bond formation .

Temporal Effects in Laboratory Settings

In laboratory settings, Tetraphenylcyclopentadienone has shown stability over time, unlike its parent compound cyclopentadienone, which rapidly dimerizes . This stability makes it a reliable reagent for long-term studies and reactions. Detailed studies on its degradation and long-term effects on cellular function are still needed.

Metabolic Pathways

Tetraphenylcyclopentadienone is involved in metabolic pathways that include Diels-Alder reactions with various dienophiles . These reactions are crucial for the synthesis of complex organic molecules, which can impact metabolic flux and metabolite levels. The compound’s interactions with enzymes and cofactors in these pathways are essential for its biochemical activity.

特性

IUPAC Name |

2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGPSDNOLCVGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060059 | |

| Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479-33-4 | |

| Record name | 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylcyclopentadienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylcyclopentadienone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylcyclopentadienone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylcyclopentadienone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylcyclopentadienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylcyclopentadienone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8CT23P8WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tetraphenylcyclopentadienone?

A1: The molecular formula of tetraphenylcyclopentadienone is C29H20O, and its molecular weight is 388.44 g/mol.

Q2: What spectroscopic data is available for characterizing tetraphenylcyclopentadienone?

A2: Tetraphenylcyclopentadienone can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and UV-Vis spectroscopy. For instance, 1H NMR spectroscopy can confirm the compound's identity by analyzing the distinct proton signals from the phenyl rings []. X-ray crystallography has also been instrumental in determining its nonplanar structure and bond lengths, which help explain its reactivity [, ].

Q3: Why is tetraphenylcyclopentadienone intensely colored?

A3: The intense purple color arises from the conjugated π-electron system within its structure. This conjugation allows for electronic transitions that absorb light in the visible region of the electromagnetic spectrum, resulting in the observed color. Specifically, transitions between π and π* orbitals are responsible for the strong absorption bands observed in the UV-vis spectra of tetraphenylcyclopentadienone derivatives [, ].

Q4: What is the Diels-Alder reaction, and how is tetraphenylcyclopentadienone used in this context?

A4: The Diels-Alder reaction is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile, leading to the formation of a six-membered ring. Tetraphenylcyclopentadienone acts as a highly reactive dienophile in this reaction due to its electron-deficient nature. It readily reacts with various dienes, such as maleimides, to yield phenylated dihydrophthalimides and phthalimides []. This reaction is widely employed in organic synthesis for constructing complex cyclic structures [, , ].

Q5: How does tetraphenylcyclopentadienone interact with singlet oxygen?

A5: Tetraphenylcyclopentadienone acts as a chemical trap for singlet oxygen (1O2), a highly reactive species [, ]. This interaction can be utilized to study the generation and reactivity of singlet oxygen in various chemical and photochemical processes [, ]. For example, it has been used to investigate the efficiency of different dyes in producing singlet oxygen for cellulose degradation [].

Q6: Can tetraphenylcyclopentadienone form complexes with metals?

A6: Yes, tetraphenylcyclopentadienone can act as a ligand and form complexes with various transition metals, including ruthenium, rhodium, and molybdenum [, , ]. These complexes exhibit diverse structural features and reactivity patterns, making them valuable for studying metal-ligand interactions and developing new catalytic systems.

Q7: How is tetraphenylcyclopentadienone used in the synthesis of graphene nanoribbons?

A7: Tetraphenylcyclopentadienone serves as a precursor for cove graphene nanoribbons (cGNRs) []. Through a Diels-Alder copolymerization strategy, it can be used to create defined nanostructures with potential applications in nanoelectronics and materials science [].

Q8: How is computational chemistry used to study tetraphenylcyclopentadienone and its derivatives?

A8: Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, are used to predict and understand the properties of tetraphenylcyclopentadienone and its derivatives. These calculations provide insights into electronic structures, molecular geometries, and electronic transitions, which can help to explain experimental observations like UV-Vis absorption spectra and reactivity patterns [, ].

Q9: How does the structure of tetraphenylcyclopentadienone influence its activity and properties?

A9: The structure of tetraphenylcyclopentadienone significantly influences its reactivity and properties. For example, the four phenyl groups provide steric hindrance, which can impact its reactivity in Diels-Alder reactions, influencing both regioselectivity and stereoselectivity. Additionally, modifying the substituents on the phenyl rings can alter the electronic properties of the molecule, affecting its HOMO-LUMO gap and influencing its color and redox properties [, ].

Q10: What are some other interesting reactions involving tetraphenylcyclopentadienone?

A10: Tetraphenylcyclopentadienone participates in a variety of other reactions beyond the Diels-Alder reaction. These include photochemical reactions, leading to the formation of products like dibenzoylstilbenes and phenanthrenes [], and reactions with phosphorus-containing compounds, yielding diverse organophosphorus derivatives [, , ]. It can also be used as a trapping agent for reactive intermediates like benzyne, providing insights into reaction mechanisms [, , , , , ].

Q11: What are some potential applications of tetraphenylcyclopentadienone in material science?

A11: Beyond its use as a building block for graphene nanoribbons, tetraphenylcyclopentadienone derivatives have shown promise in developing new materials with interesting optical and electronic properties [, ]. For example, it has been incorporated into polyimides, resulting in black polyimides with potential applications in optoelectronic devices [].

Q12: How can I synthesize tetraphenylcyclopentadienone?

A12: Tetraphenylcyclopentadienone can be synthesized through a classic double aldol condensation reaction between benzil and dibenzyl ketone. This reaction can be performed using conventional heating or, more recently, under microwave irradiation, which offers a faster and potentially more efficient synthetic route [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)